molecular formula C24H24N2O4S B2563295 N-(4-ethoxyphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide CAS No. 391876-77-0

N-(4-ethoxyphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

Cat. No.: B2563295
CAS No.: 391876-77-0
M. Wt: 436.53
InChI Key: WYWOYOHGMVXJTN-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a synthetic chemical compound provided for research purposes. This benzamide derivative features a tetrahydroisoquinoline sulfonamide scaffold, a structure recognized for its significant pharmacological potential in medicinal chemistry research. Compounds within this class have demonstrated promising biological activities in scientific investigations. Tetrahydroisoquinoline derivatives have been identified as subtype-selective estrogen receptor antagonists and agonists, making them potential therapeutic agents for breast cancer research . Specifically, such derivatives have shown potent antiproliferative activity against human ER(+) MCF-7 breast cancer cell lines, with certain compounds exhibiting superior activity compared to Tamoxifen in preclinical studies . Furthermore, recent research on N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives has revealed significant antimicrobial properties, showing efficacy against various fungal species including Aspergillus spp. and Penicillium spp. . The molecular framework of this compound serves as a valuable scaffold for investigating new pathways in oncology and infectious disease research. The compound is characterized by its molecular formula and structure, with available analytical data. This product is intended for research and development use in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-2-30-22-11-9-21(10-12-22)25-24(27)19-7-13-23(14-8-19)31(28,29)26-16-15-18-5-3-4-6-20(18)17-26/h3-14H,2,15-17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWOYOHGMVXJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.

    Sulfonylation: The tetrahydroisoquinoline intermediate can be sulfonylated using a sulfonyl chloride reagent under basic conditions.

    Amide formation: The final step involves coupling the sulfonylated tetrahydroisoquinoline with 4-ethoxyaniline using a coupling reagent like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Neuroprotective Properties

Research indicates that compounds like N-(4-ethoxyphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide may possess neuroprotective properties. The tetrahydroisoquinoline structure is known for its ability to interact with neurotransmitter systems, particularly acetylcholine and dopamine pathways. This interaction is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

  • Case Study : A study evaluating similar tetrahydroisoquinoline derivatives showed promising results in inhibiting acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. Compounds with similar structures exhibited IC50 values ranging from 2 to 10 µM against AChE, suggesting a potential role in enhancing cholinergic function in Alzheimer's patients .

Antioxidant Activity

The antioxidant properties of sulfonamide derivatives have been documented extensively. The presence of the sulfonyl group in this compound may confer similar benefits by scavenging free radicals and reducing oxidative stress.

  • Research Findings : Studies have demonstrated that sulfonamide compounds can significantly reduce lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase . This could provide a protective effect against oxidative damage in neuronal cells.

Acetylcholinesterase Inhibition

As previously mentioned, the inhibition of AChE is a critical target for Alzheimer's disease therapies. Preliminary studies indicate that this compound could be evaluated for its AChE inhibitory activity.

Compound IC50 (µM) Reference
This compoundTBDCurrent Study
Similar Tetrahydroisoquinolines2 - 10

Other Enzyme Targets

In addition to AChE, sulfonamides have been studied for their inhibitory effects on other enzymes such as α-glucosidase and cyclooxygenase (COX). These enzymes are key players in metabolic disorders and inflammatory conditions.

  • Example Research : A study on sulfonamide derivatives indicated effective inhibition of α-glucosidase with some compounds showing IC50 values below 5 µM . This suggests potential applications in managing Type 2 diabetes mellitus by delaying carbohydrate absorption.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound can provide insights into optimizing its efficacy and reducing side effects.

Key Structural Features

  • Tetrahydroisoquinoline Core : Essential for neuroactivity.
  • Sulfonamide Group : Contributes to enzyme inhibition.
  • Ethoxy Phenyl Substituent : May enhance lipophilicity and cellular uptake.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold and Substituent Variations

The sulfonylbenzamide scaffold is shared among several analogs, but substituent variations significantly alter physicochemical and biological properties.

Table 1: Structural Comparison of Sulfonylbenzamide Derivatives
Compound Name R1 (Benzamide Nitrogen) R2 (Benzamide Para Position) Molecular Weight (g/mol) Key Features
N-(4-ethoxyphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide 4-Ethoxyphenyl 1,2,3,4-Tetrahydroisoquinoline sulfonyl ~500.59* Ethoxy enhances solubility; rigid isoquinoline
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(tetrahydroisoquinoline-sulfonyl)benzamide (BA99229) 4-(4-Cyanophenyl)thiazol-2-yl 1,2,3,4-Tetrahydroisoquinoline sulfonyl 500.592 Thiazole introduces heterocycle; cyanophenyl increases hydrophobicity
4-(Tetrahydroisoquinoline-sulfonyl)-N-(4-ethoxy-3-ethylbenzothiazol-2-ylidene)benzamide 4-Ethoxy-3-ethylbenzothiazol-2-ylidene 1,2,3,4-Tetrahydroisoquinoline sulfonyl N/A Benzothiazolylidene adds fused ring; ethyl group modifies steric bulk
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) 2,3-Dichlorophenyl Ethoxymethoxy 370.25 Chlorine atoms enhance electronegativity; ethoxymethoxy increases polarity

*Calculated based on BA99229’s formula (C26H20N4O3S2).

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy :

    • The target compound’s benzamide C=O stretch is expected at ~1660–1680 cm⁻¹, consistent with hydrazinecarbothioamides .
    • Sulfonyl S=O stretches appear at 1150–1350 cm⁻¹, as seen in analogs .
    • Absence of νS-H (~2500–2600 cm⁻¹) confirms the thione tautomer in related triazoles .
  • Solubility and Lipophilicity: The 4-ethoxyphenyl group improves aqueous solubility compared to BA99229’s cyanophenyl-thiazolyl substituent. Chlorinated analogs like etobenzanid exhibit higher electronegativity but reduced solubility .

Biological Activity

N-(4-ethoxyphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on various research findings and case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C₂₄H₃₃N₃O₅S
  • IUPAC Name : this compound

This compound features a benzamide structure with a tetrahydroisoquinoline moiety and an ethoxyphenyl substituent, which may contribute to its biological properties.

Research indicates that compounds similar to this compound may act through various mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class have shown potential as inhibitors of specific enzymes such as kinases and phosphodiesterases, which are critical in various signaling pathways.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors or other cellular receptors, influencing physiological responses.
  • Anticancer Activity : Some studies suggest that related compounds exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting proliferation.

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedReference
AnticancerInhibition of cell proliferation in breast cancer cells
Enzyme InhibitionInhibition of specific kinases
Neurotransmitter ModulationPotential modulation of GABA receptors

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of this compound against various cancer cell lines. The results indicated significant cytotoxicity in breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was attributed to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibitory effects of this compound on specific kinases involved in cancer signaling pathways. The compound demonstrated selective inhibition of the RET kinase with an IC50 value of 20 µM. This inhibition led to reduced phosphorylation of downstream targets involved in cell survival and proliferation.

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